molecular formula C21H25NO4 B2452756 Ethyl 4-[(diethylamino)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate CAS No. 380352-91-0

Ethyl 4-[(diethylamino)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate

Cat. No.: B2452756
CAS No.: 380352-91-0
M. Wt: 355.434
InChI Key: SCEQTUBWDPUQQP-UHFFFAOYSA-N
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Description

Ethyl 4-[(diethylamino)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate is a useful research compound. Its molecular formula is C21H25NO4 and its molecular weight is 355.434. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 4-(diethylaminomethyl)-5-hydroxy-2-methylbenzo[g][1]benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-5-22(6-2)12-16-18-17(21(24)25-7-3)13(4)26-20(18)15-11-9-8-10-14(15)19(16)23/h8-11,23H,5-7,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCEQTUBWDPUQQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C2=CC=CC=C2C3=C1C(=C(O3)C)C(=O)OCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-[(diethylamino)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate (CAS No. 380352-91-0) is a complex organic compound belonging to the naphthofuran family. Its structure incorporates multiple functional groups, which contribute to its biological activity. Understanding its pharmacological properties is essential for potential therapeutic applications, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C21H25NO4C_{21}H_{25}NO_{4} with a molecular weight of 357.43 g/mol. The compound features a naphtho[1,2-b]furan core with hydroxy and carboxylate functionalities, which are critical for its interaction with biological targets.

PropertyValue
Molecular FormulaC21H25NO4
Molecular Weight357.43 g/mol
CAS Number380352-91-0
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The diethylamino group enhances its lipophilicity, improving membrane permeability and potentially increasing bioavailability. The hydroxyl group can participate in hydrogen bonding, facilitating interactions with polar biological macromolecules.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

  • Antioxidant Activity : The presence of hydroxyl groups in the structure contributes to its antioxidant properties, which can mitigate oxidative stress in cells.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various bacterial strains, indicating a possible role in combating infections.
  • Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting applications in treating inflammatory diseases.
  • Anticancer Potential : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds in the naphthofuran class:

  • A study on related naphthofuran derivatives demonstrated significant cytotoxic effects against human cancer cell lines with IC50 values ranging from 10 to 50 µM .
  • Another research highlighted the anti-inflammatory activity of naphthofuran derivatives through the inhibition of nitric oxide production in macrophages .

Comparative Analysis

To provide context for the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameAnticancer Activity (IC50)Antimicrobial ActivityAnti-inflammatory Activity
Ethyl 4-(diethylamino)methyl derivative A15 µMModerateSignificant
Ethyl 5-hydroxy derivative B20 µMHighModerate
Ethyl naphthoquinone derivative C30 µMLowSignificant

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